RIG012

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H21NO3 |

|---|---|

Molecular Weight |

359.4 g/mol |

IUPAC Name |

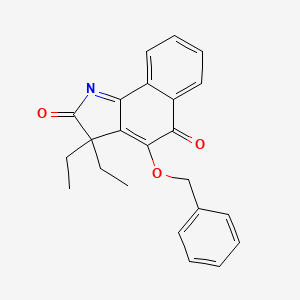

3,3-diethyl-4-phenylmethoxybenzo[g]indole-2,5-dione |

InChI |

InChI=1S/C23H21NO3/c1-3-23(4-2)18-19(24-22(23)26)16-12-8-9-13-17(16)20(25)21(18)27-14-15-10-6-5-7-11-15/h5-13H,3-4,14H2,1-2H3 |

InChI Key |

OEWZCENSPLZNPQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(C2=C(C(=O)C3=CC=CC=C3C2=NC1=O)OCC4=CC=CC=C4)CC |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of RIG012

For Researchers, Scientists, and Drug Development Professionals

Core Summary

RIG012 is a potent small-molecule antagonist of the Retinoic Acid Inducible Gene 1 (RIG-I), a key innate immune receptor responsible for detecting viral RNA and initiating an antiviral response. By directly interacting with RIG-I, this compound effectively inhibits its signaling pathway, leading to a reduction in the production of type I interferons and other pro-inflammatory cytokines. This mechanism of action has shown therapeutic potential in preclinical models of inflammatory conditions, such as pneumonia.

Mechanism of Action: Inhibition of the RIG-I Signaling Pathway

This compound functions by directly targeting the RIG-I protein, a central sensor in the RIG-I-like receptor (RLR) signaling pathway. This pathway is crucial for detecting viral RNA within the cytoplasm of host cells and triggering a downstream cascade that results in an antiviral state.

The binding of this compound to RIG-I has been demonstrated through a hyperchromic shift in the absorbance spectrum of this compound upon interaction with the protein, indicating a direct physical association.[1] This interaction inhibits the ATPase activity of RIG-I, which is essential for its function.[2][3][4][5] The half-maximal inhibitory concentration (IC50) of this compound for RIG-I ATPase activity has been determined to be 0.71 μM in an NADH-coupled ATPase assay.[2][3][4][5]

By inhibiting RIG-I, this compound effectively blocks the downstream signaling cascade. This prevents the phosphorylation and subsequent nuclear translocation of Interferon Regulatory Factor 3 (IRF3), a key transcription factor for type I interferons.[6] The inhibition of IRF3 activation ultimately leads to a dose-dependent reduction in the expression of interferon-beta (IFN-β) and other interferon-stimulated genes (ISGs), such as hRsad2.[1]

Signaling Pathway Diagram

Quantitative Data

| Parameter | Value | Assay | Source |

| IC50 (RIG-I ATPase activity) | 0.71 μM | NADH-coupled ATPase assay | [2][3][4][5] |

| In Vivo Dosage (Mouse Model) | 5 mg/kg | Intravenous injection | [7] |

Preclinical Efficacy in a Pneumonia Mouse Model

In a mouse model of Klebsiella pneumoniae-induced pneumonia, treatment with this compound demonstrated significant therapeutic effects.[7]

Reduction of Lung Injury

Histopathological analysis of lung tissue using Hematoxylin and Eosin (H&E) staining revealed that this compound treatment significantly ameliorated lung injury compared to the control group.[6][7][8]

Modulation of Inflammatory Cytokines

Quantitative real-time PCR (qPCR) analysis of lung tissue homogenates showed that this compound treatment led to a significant reduction in the mRNA expression of pro-inflammatory cytokines, including Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). Conversely, the expression of the anti-inflammatory cytokine Interleukin-10 (IL-10) was increased.[6][7]

Improved Survival

Treatment with this compound also showed a trend towards improved survival rates in the pneumonia mouse model.[7]

Experimental Protocols

NADH-Coupled ATPase Assay

This assay measures the ATPase activity of RIG-I by coupling the hydrolysis of ATP to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.

Materials:

-

Purified RIG-I protein

-

This compound

-

ATP

-

NADH

-

Phosphoenolpyruvate (PEP)

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

Assay buffer (e.g., Tris-HCl, MgCl2, KCl, DTT)

Procedure:

-

A reaction mixture is prepared containing RIG-I, NADH, PEP, PK, and LDH in the assay buffer.

-

This compound at various concentrations is added to the reaction mixture.

-

The reaction is initiated by the addition of ATP.

-

The decrease in absorbance at 340 nm is measured over time using a spectrophotometer.

-

The rate of NADH oxidation is proportional to the rate of ATP hydrolysis by RIG-I.

-

IC50 values are calculated by plotting the rate of reaction against the concentration of this compound.

Western Blot Analysis of IRF3 Phosphorylation

This technique is used to detect the levels of total and phosphorylated IRF3 in cell or tissue lysates.

Materials:

-

Lung tissue homogenates from control and this compound-treated mice

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies:

-

Rabbit anti-IRF3 mAb

-

Rabbit anti-phospho-IRF3 (pIRF3) mAb

-

Rabbit anti-β-Tubulin mAb (loading control)

-

-

HRP-conjugated secondary antibody (anti-rabbit)

-

Chemiluminescent substrate

Procedure:

-

Lung tissues are homogenized in lysis buffer, and protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies against IRF3, pIRF3, and β-Tubulin (typically at a 1:1000 dilution) overnight at 4°C.[6]

-

After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

The intensity of the pIRF3 band is normalized to the total IRF3 and loading control bands to determine the effect of this compound on IRF3 phosphorylation.

Quantitative Real-Time PCR (qPCR) for Cytokine Expression

qPCR is used to measure the mRNA levels of specific cytokines in lung tissue.

Materials:

-

Lung tissue homogenates

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR Master Mix

-

Gene-specific primers for:

-

Il1b

-

Tnf

-

Il10

-

Tgfb

-

A housekeeping gene (e.g., Gapdh or Actb)

-

Procedure:

-

Total RNA is extracted from lung tissue homogenates.

-

RNA is reverse-transcribed into cDNA.

-

qPCR is performed using SYBR Green Master Mix and gene-specific primers.

-

The relative expression of each target gene is calculated using the ΔΔCt method, normalized to the housekeeping gene.

Primer Sequences (Mus musculus):

| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Source |

| Il1b | GCCACCTTTTGACAGTGATGAG | AGTGATACTGCCTGCCTGAAG | OriGene MP206724[9] |

| Tnf | CCACATCTCCCTCCAGAAAAGA | GCTGGGTAGAGAATGGATGAAC | [10] |

| Il10 | AAGGCAGTGGAGCAGGTGAA | CCAGCAGACTCAATACACAC | [10] |

| Tgfb1 | TGACGTCACTGGAGTTGTACGG | GGTTCATGTCATGGATGGATGGTGC | OriGene MP217184[9] |

Hematoxylin and Eosin (H&E) Staining of Lung Tissue

H&E staining is a standard histological method used to visualize tissue morphology and assess inflammation and injury.

Materials:

-

Paraffin-embedded lung tissue sections

-

Hematoxylin solution

-

Eosin solution

-

Ethanol series (for dehydration and rehydration)

-

Xylene (for clearing)

-

Mounting medium

Procedure:

-

Paraffin-embedded lung tissue sections are deparaffinized and rehydrated.

-

Slides are stained with hematoxylin, which stains cell nuclei blue-purple.

-

Slides are then counterstained with eosin, which stains the cytoplasm and extracellular matrix in varying shades of pink.

-

The stained sections are dehydrated, cleared in xylene, and mounted with a coverslip.

-

Lung injury is scored by a pathologist based on the degree of inflammation, alveolar damage, and edema.

Experimental Workflow Diagram

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. glpbio.com [glpbio.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound assists in the treatment of pneumonia by inhibiting the RIG-I-like receptor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. origene.com [origene.com]

- 10. Interleukin-10 Is Produced by a Specific Subset of Taste Receptor Cells and Critical for Maintaining Structural Integrity of Mouse Taste Buds - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to RIG012: A Specific RIG-I Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

RIG012 is a potent and specific small-molecule antagonist of the Retinoic Acid-Inducible Gene I (RIG-I), a key innate immune receptor responsible for detecting viral RNA and initiating an antiviral response. By inhibiting the ATPase activity of RIG-I, this compound effectively blocks the downstream signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, and detailed experimental protocols for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of targeting the RIG-I pathway.

Introduction to RIG-I and its Role in Innate Immunity

Retinoic Acid-Inducible Gene I (RIG-I) is a cytosolic pattern recognition receptor (PRR) that plays a crucial role in the innate immune system's first line of defense against viral infections[1]. RIG-I belongs to the RIG-I-like receptor (RLR) family, which also includes Melanoma Differentiation-Associated protein 5 (MDA5) and Laboratory of Genetics and Physiology 2 (LGP2)[1]. These receptors are responsible for detecting viral RNA in the cytoplasm of host cells[1].

Upon binding to viral RNA, specifically short double-stranded RNA (dsRNA) bearing a 5'-triphosphate group, RIG-I undergoes a conformational change that exposes its two N-terminal caspase activation and recruitment domains (CARDs)[1]. This leads to the activation of the mitochondrial antiviral-signaling protein (MAVS), which in turn triggers a signaling cascade involving TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε). These kinases then phosphorylate interferon regulatory factor 3 (IRF3) and IRF7, leading to their dimerization and translocation to the nucleus. Once in the nucleus, these transcription factors drive the expression of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines, which establish an antiviral state in the infected and neighboring cells[1].

While essential for antiviral defense, hyperactivation of the RIG-I signaling pathway can contribute to the pathogenesis of autoimmune and inflammatory diseases. Therefore, small-molecule antagonists of RIG-I, such as this compound, are valuable tools for both studying the physiological roles of RIG-I and for the potential development of novel therapeutics.

This compound: A Specific Antagonist of RIG-I

This compound is a small molecule identified as a potent antagonist of the RIG-I innate immune receptor[2][3].

Chemical Properties

-

Chemical Name: 4-(benzyloxy)-3,3-diethyl-2H-benzo[g]indole-2,5(3H)-dione

-

Molecular Formula: C23H21NO3[4]

-

Molecular Weight: 359.42 g/mol [4]

Mechanism of Action

This compound functions by directly inhibiting the RNA-stimulated ATPase activity of RIG-I[2][3]. The hydrolysis of ATP by RIG-I is a critical step in its signaling cascade, and by blocking this function, this compound prevents the downstream activation of MAVS and the subsequent production of type I interferons and pro-inflammatory cytokines[2][3].

Quantitative Data

The following tables summarize the available quantitative data for the activity of this compound.

Table 1: Biochemical Activity of this compound

| Parameter | Value | Assay | Reference |

| IC50 | 0.71 µM | NADH-coupled ATPase assay | [2][3] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Effect | Concentration Range | Reference |

| HEK293T | IFN-β Promoter Luciferase Reporter Assay | Dose-dependent inhibition of RIG-I signaling | 1 - 4 µM | [5] |

| A549 | qRT-PCR | Dose-dependent inhibition of IFN-β and ISG hRsad2 expression | 1.25 - 18 µM | [5] |

Table 3: In Vivo Efficacy of this compound in a Mouse Model of Pneumonia

| Animal Model | Disease | Treatment | Outcome | Reference |

| C57BL/6 mice | Klebsiella pneumoniae-induced pneumonia | 5 mg/kg this compound via tail vein infusion | - Significantly inhibited the RIG-I-like receptor signaling pathway (P < 0.001)- Significantly ameliorated lung injury (P < 0.001)- Reduced pulmonary inflammatory responses (P < 0.05)- Showed a trend toward improved survival rates | [6][7][8][9][10] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

NADH-Coupled ATPase Assay

This assay measures the ATPase activity of RIG-I by coupling the production of ADP to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.

Materials:

-

Purified recombinant RIG-I protein

-

This compound

-

Assay Buffer (e.g., 25 mM MOPS pH 7.4, 150 mM KCl, 2 mM DTT)

-

Coupled enzyme mix (Pyruvate Kinase, Lactate Dehydrogenase)

-

Phosphoenolpyruvate (PEP)

-

NADH

-

ATP

-

RIG-I activating RNA (e.g., short 5'-triphosphate dsRNA)

-

384-well microplate

-

Plate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing the assay buffer, coupled enzyme mix, PEP, and NADH.

-

Add the purified RIG-I protein and the activating RNA to the reaction mixture in the wells of the microplate.

-

Add serial dilutions of this compound or vehicle control (e.g., DMSO) to the wells.

-

Initiate the reaction by adding ATP.

-

Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals using a plate reader.

-

Calculate the rate of ATP hydrolysis from the rate of NADH oxidation.

-

Plot the rate of ATP hydrolysis as a function of this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

IFN-β Promoter Luciferase Reporter Assay

This cell-based assay quantifies the activity of the IFN-β promoter, a downstream target of RIG-I signaling.

Materials:

-

HEK293T cells

-

Plasmids:

-

IFN-β promoter-firefly luciferase reporter plasmid

-

Constitutive Renilla luciferase plasmid (for normalization)

-

RIG-I expression plasmid

-

-

This compound

-

Transfection reagent

-

Cell culture medium and reagents

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Seed HEK293T cells in a 96-well plate.

-

Co-transfect the cells with the IFN-β promoter-firefly luciferase reporter plasmid, the Renilla luciferase plasmid, and the RIG-I expression plasmid using a suitable transfection reagent.

-

After an appropriate incubation period, treat the cells with serial dilutions of this compound or vehicle control.

-

Stimulate RIG-I signaling (e.g., by transfecting with a RIG-I agonist RNA).

-

After stimulation, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Plot the normalized luciferase activity as a function of this compound concentration to determine the dose-dependent inhibition of IFN-β promoter activity.

Western Blot for Phosphorylated IRF3 (pIRF3)

This technique is used to detect the phosphorylation of IRF3, a key downstream event in the RIG-I signaling pathway.

Materials:

-

Cell line responsive to RIG-I activation (e.g., A549)

-

This compound

-

RIG-I agonist (e.g., viral RNA or synthetic dsRNA)

-

Cell lysis buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-IRF3 (Ser396)

-

Rabbit anti-total IRF3

-

Antibody against a loading control (e.g., β-actin or GAPDH)

-

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound or vehicle control.

-

Stimulate the cells with a RIG-I agonist.

-

Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer.

-

Incubate the membrane with the primary antibody against pIRF3 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies against total IRF3 and a loading control to confirm equal protein loading.

Signaling Pathways and Experimental Workflows

RIG-I Signaling Pathway and Inhibition by this compound

Caption: RIG-I signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro Characterization of this compound

References

- 1. Small-Molecule Antagonists of the RIG-I Innate Immune Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Small Molecule Antagonists of the RIG-I Innate Immune Receptor. | Semantic Scholar [semanticscholar.org]

- 4. axonmedchem.com [axonmedchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Frontiers | this compound assists in the treatment of pneumonia by inhibiting the RIG-I-like receptor signaling pathway [frontiersin.org]

- 7. This compound assists in the treatment of pneumonia by inhibiting the RIG-I-like receptor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound assists in the treatment of pneumonia by inhibiting the RIG-I-like receptor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

A Technical Guide to RIG012: A Potent Antagonist of the RIG-I-Mediated Interferon Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Abstract: The innate immune system provides the first line of defense against invading pathogens, with Retinoic Acid-Inducible Gene I (RIG-I) acting as a critical cytoplasmic sensor for viral RNA. Upon activation, RIG-I initiates a signaling cascade that culminates in the robust production of type I interferons (IFNs) and other pro-inflammatory cytokines essential for establishing an antiviral state. However, aberrant or excessive activation of the RIG-I pathway is implicated in the pathophysiology of various autoimmune and inflammatory diseases.[1] This has driven the development of specific antagonists to modulate this pathway. RIG012 has emerged as a potent and specific small-molecule antagonist of the RIG-I receptor.[2][3] This technical guide provides a comprehensive overview of this compound, its mechanism of action, quantitative efficacy, and the experimental protocols used to validate its function in inhibiting the interferon signaling pathway.

The RIG-I Signaling Pathway and Its Inhibition by this compound

The RIG-I-like receptor (RLR) family, which includes RIG-I, is essential for detecting viral RNA in the cytoplasm of most cell types.[4] Upon binding to viral RNA—specifically short, double-stranded RNA (dsRNA) bearing a 5'-triphosphate group—RIG-I undergoes a conformational change. This change exposes its N-terminal caspase activation and recruitment domains (CARDs), allowing it to interact with the mitochondrial antiviral-signaling protein (MAVS).[4] This interaction triggers the aggregation of MAVS, which then serves as a scaffold to recruit downstream signaling components. This leads to the activation of kinases such as TANK-binding kinase 1 (TBK1), which phosphorylates and activates interferon regulatory factor 3 (IRF3).[5] Activated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (e.g., IFN-β).[5]

This compound functions as a direct antagonist of RIG-I.[1] It inhibits the receptor's intrinsic ATPase activity, which is crucial for its signaling function, thereby preventing the downstream activation of MAVS and the subsequent production of interferons.[1][3]

This compound directly targets the initial step of this cascade. By binding to the RIG-I receptor, it prevents the conformational changes required for activation, effectively halting the entire downstream signaling process.

Furthermore, the RIG-I and STING (Stimulator of Interferon Genes) pathways, which sense cytoplasmic RNA and DNA respectively, are interconnected.[6][7] STING can act as a co-adaptor for RIG-I, forming complexes with MAVS to potentiate the antiviral response.[8] This crosstalk suggests that inhibiting RIG-I could also modulate inflammatory responses that involve components of the STING pathway.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified through both in vitro biochemical assays and in vivo disease models.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Assay | Source |

| IC₅₀ | 0.71 µM | NADH-coupled ATPase assay | [2][3] |

Table 2: In Vivo Efficacy of this compound in a Pneumonia Mouse Model

| Parameter | Finding | Significance (p-value) | Source |

| Study Population | 183 pneumonia patients (transcriptomic analysis) | [5][9] | |

| Prognostic Factor | RIG-I pathway activation linked to 28-day mortality | Hazard Ratio: 2.501 | [5][10] |

| Animal Model | Klebsiella pneumoniae-induced pneumonia in mice | [11] | |

| Dosage | 5 mg/kg this compound (tail vein infusion) | [9] | |

| Pathway Inhibition | Reduced phosphorylation of IRF3 in lung tissue | < 0.001 | [5][9][12] |

| Lung Injury | Significant improvement in lung injury scores | < 0.001 | [9] |

| Cytokine Modulation | ↓ IL1B, TNF (pro-inflammatory) | < 0.05 | [5][13] |

| Cytokine Modulation | ↑ IL10, TGFB (anti-inflammatory) | < 0.05 | [5] |

| Survival | Trend toward improved survival rates | Not statistically significant | [9] |

| Toxicity | A dose of 45 mg/kg was found to be lethal | N/A | [14] |

Key Experimental Protocols

The following protocols are based on methodologies reported in studies validating this compound.

In Vivo Pneumonia Mouse Model

This protocol was used to assess the therapeutic potential of this compound in a bacterial pneumonia model where the RIG-I pathway is pathologically activated.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. axonmedchem.com [axonmedchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Mechanisms of RIG-I-Like Receptor Activation and Manipulation by Viral Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound assists in the treatment of pneumonia by inhibiting the RIG-I-like receptor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cross-Talk between the Cytoplasmic RIG-I and STING Sensing Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crosstalk between Cytoplasmic RIG-I and STING Sensing Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. invivogen.com [invivogen.com]

- 9. Frontiers | this compound assists in the treatment of pneumonia by inhibiting the RIG-I-like receptor signaling pathway [frontiersin.org]

- 10. This compound assists in the treatment of pneumonia by inhibiting the RIG-I-like receptor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

RIG012: A Technical Whitepaper on the Discovery and Development of a Novel RIG-I Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

RIG012 is a potent small-molecule antagonist of the Retinoic Acid-Inducible Gene I (RIG-I) receptor, a key sensor in the innate immune system responsible for detecting viral RNA and initiating an inflammatory response. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound. Detailed experimental protocols for the key assays used in its characterization are provided, along with a summary of its quantitative data and a visualization of the targeted signaling pathway. This compound has demonstrated significant therapeutic potential in preclinical models, particularly in the context of inflammatory diseases such as pneumonia.

Introduction

The innate immune system provides the first line of defense against invading pathogens. RIG-I is a cytoplasmic pattern recognition receptor that plays a critical role in this process by recognizing viral RNA, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. While this response is essential for clearing viral infections, its dysregulation can lead to excessive inflammation and contribute to the pathology of various autoimmune and inflammatory diseases. Consequently, the development of RIG-I antagonists represents a promising therapeutic strategy for these conditions. This compound has emerged as a potent and specific inhibitor of RIG-I, offering a potential new avenue for the treatment of RIG-I-mediated pathologies.

Discovery and Chemical Properties

This compound was identified through high-throughput screening as a potent antagonist of the RIG-I innate immune receptor.[1][2] Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Name | 4-(Benzyloxy)-3,3-diethyl-2H-benzo[g]indole-2,5(3H)-dione |

| Molecular Formula | C23H21NO3 |

| Molecular Weight | 359.42 g/mol |

| CAS Number | 2642218-43-5 |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C for up to 1 month, or at -80°C for up to 6 months. |

Mechanism of Action and Signaling Pathway

This compound functions as a direct antagonist of RIG-I.[1][2] Upon binding to RIG-I, it inhibits the receptor's ATPase activity, which is essential for its signaling function. This inhibition prevents the conformational changes required for RIG-I to interact with its downstream adaptor protein, Mitochondrial Antiviral-Signaling protein (MAVS), thereby blocking the activation of transcription factors such as Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-kappa B (NF-κB). The ultimate effect is the suppression of type I interferon and pro-inflammatory cytokine production.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified through various in vitro and in vivo studies.

| Assay | Metric | Result |

| NADH-Coupled ATPase Assay | IC50 | 0.71 μM[1][2] |

| HEK293T Cell-Based RIG-I Signaling Assay | Dose-dependent inhibition | 1 - 4 μM[1] |

| A549 Cell-Based IFN-β and ISG hRsad2 Expression Assay | Dose-dependent inhibition | 1.25 - 18 μM[1] |

| Pneumonia Mouse Model | Dosage | 5 mg/kg (tail vein injection) |

| Effect | Significant reduction in lung injury and pro-inflammatory cytokines (IL-1β, TNF-α). Increased levels of anti-inflammatory cytokines (IL-10, TGF-β). |

Experimental Protocols

Detailed methodologies for the key experiments cited in this document are provided below.

NADH-Coupled ATPase Assay

This assay is used to determine the IC50 value of this compound by measuring its effect on the ATP hydrolysis activity of RIG-I.

Materials:

-

Purified RIG-I protein

-

This compound

-

ATP

-

NADH

-

Phosphoenolpyruvate (PEP)

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

Assay Buffer (e.g., 25 mM MOPS pH 7.4, 150 mM NaCl, 5 mM DTT)

-

384-well microplate

-

Plate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, NADH, PEP, PK, and LDH.

-

Add purified RIG-I protein to the reaction mixture.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells of the 384-well plate.

-

Initiate the reaction by adding ATP to each well.

-

Immediately begin monitoring the decrease in NADH absorbance at 340 nm at regular intervals using a plate reader. The rate of NADH oxidation is coupled to the rate of ATP hydrolysis by RIG-I.

-

Calculate the initial reaction velocities for each concentration of this compound.

-

Plot the reaction velocities against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based RIG-I Signaling Inhibition Assay (HEK293T)

This assay assesses the ability of this compound to inhibit RIG-I signaling in a cellular context.

Materials:

-

HEK293T cells

-

Expression plasmids for RIG-I and a luciferase reporter gene under the control of an IFN-β promoter

-

This compound

-

Transfection reagent

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed HEK293T cells in a 96-well plate.

-

Co-transfect the cells with the RIG-I expression plasmid and the IFN-β promoter-luciferase reporter plasmid.

-

After an appropriate incubation period (e.g., 24 hours), replace the medium with fresh medium containing varying concentrations of this compound or DMSO.

-

Induce RIG-I signaling by transfecting the cells with a RIG-I agonist (e.g., viral RNA mimic like poly(I:C)).

-

After a further incubation period (e.g., 16-24 hours), lyse the cells and measure luciferase activity using a luminometer.

-

Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell viability.

-

Plot the normalized luciferase activity against the this compound concentration to determine the extent of signaling inhibition.

IFN-β and ISG hRsad2 Expression Assay (A549)

This assay measures the effect of this compound on the expression of RIG-I-dependent downstream genes.

Materials:

-

A549 cells

-

This compound

-

RIG-I agonist (e.g., viral RNA)

-

RNA extraction kit

-

Reverse transcription kit

-

Quantitative PCR (qPCR) reagents (primers and probes for IFN-β, hRsad2, and a housekeeping gene)

-

qPCR instrument

Procedure:

-

Seed A549 cells in a multi-well plate.

-

Treat the cells with varying concentrations of this compound or DMSO for a specified period.

-

Stimulate the cells with a RIG-I agonist.

-

After an appropriate incubation time, harvest the cells and extract total RNA.

-

Synthesize cDNA from the extracted RNA using reverse transcriptase.

-

Perform qPCR to quantify the relative expression levels of IFN-β and hRsad2 mRNA, normalized to the expression of a housekeeping gene (e.g., GAPDH).

-

Analyze the data to determine the dose-dependent effect of this compound on gene expression.

Western Blot Analysis for p-IRF3 in Pneumonia Mouse Model

This protocol details the detection of phosphorylated IRF3, a key marker of RIG-I pathway activation, in lung tissue from a mouse model of pneumonia.

Materials:

-

Lung tissue homogenates from control and this compound-treated pneumonia mice

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-IRF3, anti-total IRF3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Homogenize lung tissues in lysis buffer and quantify the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-IRF3 overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total IRF3 and a loading control (e.g., β-actin) to ensure equal protein loading.

-

Quantify the band intensities to determine the relative levels of p-IRF3.

Visualizations

Experimental Workflow for In Vivo Efficacy Testing

Conclusion

This compound is a potent and specific antagonist of the RIG-I receptor with demonstrated efficacy in preclinical models of inflammation. Its ability to suppress the RIG-I signaling pathway and subsequent inflammatory responses highlights its potential as a therapeutic agent for a range of diseases characterized by RIG-I-mediated pathology. The data and protocols presented in this whitepaper provide a comprehensive foundation for further research and development of this promising compound.

References

RIG012: A Technical Overview of its Impact on Innate Immune Responses

For Researchers, Scientists, and Drug Development Professionals

Abstract

RIG012 is a potent small-molecule antagonist of the Retinoic Acid-Inducible Gene I (RIG-I) receptor, a key sensor in the innate immune system responsible for detecting viral RNA and initiating an antiviral response. This technical guide provides an in-depth analysis of this compound's mechanism of action, its impact on RIG-I-mediated signaling pathways, and its therapeutic potential in modulating innate immune responses, with a focus on its effects in a preclinical model of pneumonia. This document synthesizes quantitative data from key studies, details experimental methodologies, and provides visual representations of the underlying molecular pathways.

Introduction to RIG-I and Innate Immunity

The innate immune system provides the first line of defense against pathogens. RIG-I is a cytosolic pattern recognition receptor (PRR) that plays a crucial role in detecting viral RNA. Upon binding to viral RNA containing a 5'-triphosphate group, RIG-I undergoes a conformational change, activating its ATPase domain and initiating a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This response is essential for controlling viral replication and orchestrating a broader adaptive immune response. Dysregulation of the RIG-I pathway, however, can lead to excessive inflammation and contribute to the pathology of various inflammatory and autoimmune diseases.

This compound: A Potent Antagonist of the RIG-I Signaling Pathway

This compound has been identified as a potent antagonist of the RIG-I innate immune receptor, with a half-maximal inhibitory concentration (IC50) of 0.71 μM in an NADH-coupled ATPase assay. Its primary mechanism of action is the inhibition of the ATPase activity of RIG-I, which is a critical step in the activation of the downstream signaling cascade. By blocking this activity, this compound effectively prevents the conformational changes in RIG-I required for its interaction with the mitochondrial antiviral-signaling protein (MAVS), thereby inhibiting the subsequent phosphorylation of Interferon Regulatory Factor 3 (IRF3) and the production of type I interferons and inflammatory cytokines.

Quantitative Analysis of this compound's In Vivo Efficacy

A key study by Zhang et al. (2024) investigated the therapeutic potential of this compound in a mouse model of Klebsiella pneumoniae-induced pneumonia. The study demonstrated that this compound significantly mitigates the pathological consequences of the infection by suppressing the RIG-I-like receptor signaling pathway.

Inhibition of RIG-I Pathway Activation

Western blot analysis of lung tissue homogenates from pneumonia-induced mice showed that treatment with this compound (5 mg/kg) effectively inhibited the activation of the RIG-I pathway, as measured by the levels of phosphorylated IRF3 (pIRF3).

| Treatment Group | Relative pIRF3/IRF3 Ratio (Normalized to Control) | Statistical Significance (p-value) |

| Sham | Low (baseline) | N/A |

| Pneumonia (Control) | High | N/A |

| Pneumonia + this compound | Significantly Reduced vs. Control | < 0.001[1] |

| Table 1: Effect of this compound on IRF3 Phosphorylation in a Mouse Model of Pneumonia.[1] |

Amelioration of Lung Injury

Histopathological examination of lung tissues using Hematoxylin and Eosin (H&E) staining revealed that this compound treatment significantly reduced lung injury in the pneumonia mouse model.

| Treatment Group | Mean Lung Injury Score | Statistical Significance (p-value) |

| Sham | Minimal | N/A |

| Pneumonia (Control) | Severe | N/A |

| Pneumonia + this compound | Significantly Reduced vs. Control | < 0.001[1] |

| Table 2: Impact of this compound on Lung Injury Scores in Pneumonia-Induced Mice.[1] |

Modulation of Inflammatory Cytokine Expression

Quantitative real-time PCR (qPCR) analysis of lung tissue homogenates demonstrated that this compound treatment significantly modulated the expression of key pro-inflammatory and anti-inflammatory cytokines.

| Cytokine | Treatment Group | Relative mRNA Expression (Normalized to Control) | Statistical Significance (p-value) |

| Pro-inflammatory | |||

| IL-1β | Pneumonia + this compound | Significantly Decreased | < 0.05[1] |

| TNF-α | Pneumonia + this compound | Significantly Decreased | < 0.05[1] |

| Anti-inflammatory | |||

| IL-10 | Pneumonia + this compound | Significantly Increased | < 0.05[1] |

| TGF-β | Pneumonia + this compound | Significantly Increased | < 0.05[1] |

| Table 3: this compound's Effect on Inflammatory Cytokine mRNA Levels in the Lungs of Pneumonia-Induced Mice.[1] |

Signaling Pathways and Experimental Workflows

RIG-I Signaling Pathway and the Point of this compound Inhibition

The following diagram illustrates the canonical RIG-I signaling pathway and highlights the inhibitory action of this compound.

Experimental Workflow for In Vivo Pneumonia Model

The following diagram outlines the key steps in the experimental protocol used to assess the efficacy of this compound in a mouse model of pneumonia.

Detailed Experimental Protocols

The following methodologies are based on the study by Zhang et al. (2024).

Animal Model of Pneumonia

-

Animal Strain: Male C57BL/6 mice, 6-8 weeks old.

-

Induction of Pneumonia: Intratracheal injection of Klebsiella pneumoniae.

-

Control Group: Intratracheal injection of an equivalent volume of sterile phosphate-buffered saline (PBS).

-

Sample Size: Each experimental group consisted of six mice.

This compound Treatment

-

Compound: this compound (HY-147124, MedChemExpress).

-

Dosage: 5 mg/kg body weight.

-

Administration: Tail vein infusion.

-

Timing: Administered 2 hours after the intratracheal injection of Klebsiella pneumoniae.

-

Vehicle Control: An equivalent volume of PBS was administered to the control group.

Western Blot Analysis for pIRF3

-

Sample Preparation: Lung tissue homogenates were prepared, and protein concentrations were determined.

-

Electrophoresis: Proteins were separated by SDS-PAGE.

-

Transfer: Proteins were transferred to a PVDF membrane.

-

Antibodies:

-

Primary Antibody: Rabbit anti-pIRF3 mAb (1:1000 dilution, Cell Signaling Technology, #29047) and Rabbit anti-IRF3 mAb (1:1000 dilution, Abcam, #ab68481).

-

Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.

-

-

Incubation: The primary antibody was incubated for 2 hours at room temperature, followed by a 1-hour incubation with the secondary antibody.

-

Detection: Enhanced chemiluminescence (ECL) was used for protein detection.

Histopathological Evaluation of Lung Injury

-

Tissue Preparation: The right upper lobe of the lung was fixed in formalin and embedded in paraffin.

-

Sectioning: 5-micron-thick sections were prepared.

-

Staining: Sections were stained with Hematoxylin and Eosin (H&E).

-

Scoring: Lung injury was scored on a scale of 0 to 4 based on the severity of edema, inflammation, hemorrhage, atelectasis, necrosis, and hyaline membrane formation.

Quantitative Real-Time PCR (qPCR) for Cytokine Expression

-

RNA Extraction and cDNA Synthesis: RNA was extracted from lung tissue homogenates and reverse-transcribed to cDNA.

-

qPCR Primers:

-

IL-1β: Forward: 5'-GCCACCTTTTGACAGTGATG-3', Reverse: 5'-CGTCACACACCAGCAGGTTA-3'

-

TNF-α: Forward: 5'-AGGCACTCCCCCAAAAGATG-3', Reverse: 5'-CCACTTGGTGGTTTGTGAGTG-3'

-

IL-10: Forward: 5'-GGTTGCCAAGCCTTATCGGA-3', Reverse: 5'-GACACCTTGGTCTTGGAGCTTA-3'

-

TGF-β: Forward: 5'-ACTGGAGTTGTACGGCAGTG-3', Reverse: 5'-GGGGCTGATCCCGTTGATTT-3'

-

-

Data Analysis: Relative gene expression was calculated using the 2-ΔΔCt method, with a housekeeping gene for normalization.

Conclusion and Future Directions

This compound demonstrates significant potential as a modulator of the innate immune response by potently and specifically inhibiting the RIG-I signaling pathway. The preclinical data from the pneumonia model strongly suggest that by dampening the excessive inflammatory cascade mediated by RIG-I activation, this compound can ameliorate tissue damage and improve outcomes in inflammatory conditions. Further research is warranted to explore the therapeutic applications of this compound in other viral and inflammatory diseases where the RIG-I pathway plays a pathological role. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute further investigations into the therapeutic utility of this compound.

References

Preliminary Studies on RIG012 for Viral Infection Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The innate immune system serves as the first line of defense against invading pathogens, with pattern recognition receptors (PRRs) playing a pivotal role in detecting non-self molecules. Retinoic acid-inducible gene I (RIG-I) is a key cytoplasmic PRR that recognizes viral RNA, initiating a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, thereby establishing an antiviral state. While activation of the RIG-I pathway is crucial for controlling viral infections, its hyperstimulation can contribute to inflammatory diseases.[1][2] RIG012 is a potent small-molecule antagonist of RIG-I, which presents a novel tool for investigating the role of the RIG-I pathway in viral pathogenesis and as a potential therapeutic agent to modulate inflammatory responses during viral infections. This document provides a technical overview of the preliminary research on this compound, its mechanism of action, and relevant experimental protocols.

Core Compound Data: this compound

This compound has been identified as a potent antagonist of the RIG-I innate immune receptor.[1][3][4][5][6] The primary mechanism of action is the inhibition of the ATPase activity of RIG-I, which is essential for its signaling function.

| Parameter | Value | Assay | Reference |

| IC50 | 0.71 μM | NADH-coupled ATPase assay | [3][5][6] |

A key finding from preliminary studies is that this compound effectively blocks RIG-I-initiated signaling and inflammatory responses induced by SARS-CoV-2 RNA.[3] This suggests a potential application for this compound in studying and possibly mitigating the inflammatory consequences of infections by SARS-CoV-2 and other RNA viruses.

In Vitro Studies: Inhibition of RIG-I Signaling

In vitro studies have demonstrated the dose-dependent inhibitory effect of this compound on RIG-I signaling in human cell lines.

Quantitative Data from In Vitro Assays

| Cell Line | Assay | This compound Concentration (μM) | Observed Effect | Reference |

| HEK293T | Luciferase Reporter Assay | 1, 1.25, 1.5, 2, 2.5, 3, 4 | Potent, dose-dependent inhibition of RIG-I signaling | [5][7] |

| A549 | Gene Expression (qRT-PCR) | 1.25, 2.25, 4.5, 9, 18 | Potent, dose-dependent inhibition of IFN-β and ISG hRsad2 expression | [5][7] |

Experimental Protocols

This assay is designed to quantify the inhibition of RIG-I signaling by this compound in a controlled cellular environment.

-

Cell Culture and Transfection:

-

HEK293T cells, which lack endogenous RIG-I expression, are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are seeded in 96-well plates and co-transfected with plasmids expressing human RIG-I, a firefly luciferase reporter gene under the control of the IFN-β promoter, and a Renilla luciferase plasmid for normalization.

-

-

Compound Treatment and Stimulation:

-

Following transfection, cells are treated with varying concentrations of this compound (e.g., 1 to 4 μM) or vehicle control (DMSO) for a predetermined period.

-

RIG-I signaling is then stimulated by transfecting the cells with a known RIG-I agonist, such as a short, 5'-triphosphorylated double-stranded RNA (dsRNA).

-

-

Luciferase Activity Measurement:

-

After stimulation, cell lysates are collected, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

-

The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency. The inhibition of RIG-I signaling is determined by the reduction in normalized luciferase activity in this compound-treated cells compared to vehicle-treated controls.

-

This protocol assesses the ability of this compound to suppress the expression of downstream interferon-stimulated genes (ISGs) in a lung epithelial cell line.

-

Cell Culture and Treatment:

-

A549 cells are cultured in F-12K Medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cells are seeded in 12-well plates and treated with different concentrations of this compound (e.g., 1.25 to 18 μM) or vehicle control.

-

-

Stimulation of RIG-I Pathway:

-

After compound treatment, the RIG-I pathway is activated by transfecting the cells with a RIG-I agonist.

-

-

RNA Extraction and qRT-PCR:

-

Total RNA is extracted from the cells using a suitable RNA isolation kit.

-

The RNA is then reverse-transcribed into cDNA.

-

Quantitative real-time PCR (qRT-PCR) is performed using primers specific for IFN-β, the ISG hRsad2, and a housekeeping gene (e.g., GAPDH) for normalization.

-

The relative gene expression is calculated using the ΔΔCt method to determine the fold change in gene expression in this compound-treated cells compared to controls.

-

In Vivo Studies: A Pneumonia Model

While direct in vivo studies of this compound in viral infection models are not yet published, a study in a mouse model of bacterial pneumonia provides valuable data on its in vivo activity, dosage, and effects on inflammation and survival.[3][8][9][10]

Quantitative Data from Mouse Pneumonia Model

| Parameter | Treatment Group | Control Group | P-value | Reference |

| RIG-I Pathway Activity | Significantly inhibited | - | < 0.001 | [9][10] |

| Lung Injury Score | Significantly improved | - | < 0.001 | [8] |

| Pro-inflammatory Factors (IL1B, TNF) | Significantly reduced | - | < 0.05 | [8][9] |

| Anti-inflammatory Factors (IL10, TGFB) | Increased | - | < 0.05 | [8][9] |

| 7-Day Survival | 100% | Lower (2 mice died) | - | [8][10] |

Experimental Protocol: Mouse Model of Pneumonia

This protocol details the in vivo administration of this compound and subsequent analysis in a mouse model.

-

Animal Model:

-

Male C57BL/6 mice (6-8 weeks old) are used.

-

Pneumonia is induced by intratracheal injection of Klebsiella pneumoniae.

-

-

This compound Administration:

-

Two hours after bacterial injection, this compound is administered via tail vein infusion at a dosage of 5 mg/kg.[8]

-

The control group receives an equivalent volume of phosphate-buffered saline (PBS).

-

-

Assessment of RIG-I Pathway Inhibition (Western Blot):

-

Lung tissue homogenates are collected at a specified time point.

-

Protein levels of phosphorylated IRF3 (pIRF3), a downstream marker of RIG-I activation, are measured by Western blot analysis to confirm pathway inhibition.

-

-

Evaluation of Lung Injury and Inflammation:

-

Lung tissues are collected for histopathological analysis (H&E staining) to determine lung injury scores.

-

Lung tissue homogenates are used for quantitative PCR (qPCR) to measure the mRNA expression levels of pro-inflammatory (IL1B, TNF) and anti-inflammatory (IL10, TGFB) cytokines.

-

-

Survival Analysis:

-

Mice are monitored for a period of 7 days, and survival rates are recorded.

-

Visualizing the Core Mechanisms

To better understand the context of this compound's action, the following diagrams illustrate the RIG-I signaling pathway and a general experimental workflow for testing RIG-I antagonists.

Caption: RIG-I signaling pathway and the inhibitory action of this compound.

Caption: General workflow for evaluating this compound in viral infection research.

Conclusion and Future Directions

The preliminary data on this compound establish it as a potent and specific antagonist of the RIG-I signaling pathway. Its demonstrated ability to inhibit signaling induced by SARS-CoV-2 RNA in vitro highlights its potential as a valuable research tool for dissecting the role of RIG-I in viral infections. The in vivo data from a bacterial pneumonia model, although not viral, provide a foundation for future preclinical studies, offering insights into effective dosage and administration routes.

Future research should focus on evaluating the efficacy of this compound in various in vitro and in vivo viral infection models. Key questions to address include:

-

Can this compound reduce viral replication by modulating the host immune response?

-

What is the therapeutic window for this compound administration in the context of an acute viral infection?

-

Does this compound impact the development of adaptive immunity following viral infection?

Answering these questions will be critical in determining the potential of this compound as a therapeutic agent for viral diseases characterized by excessive inflammation driven by the RIG-I pathway.

References

- 1. Small-Molecule Antagonists of the RIG-I Innate Immune Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. selleckchem.com [selleckchem.com]

- 4. axonmedchem.com [axonmedchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. immunomart.com [immunomart.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound assists in the treatment of pneumonia by inhibiting the RIG-I-like receptor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Harnessing the Innate Immune Sensor RIG-I: A Therapeutic Avenue for Autoimmune Disorders

An In-depth Technical Guide on the Therapeutic Potential of RIG-I Agonists

The retinoic acid-inducible gene I (RIG-I) is a critical cytoplasmic sensor of the innate immune system, responsible for detecting viral RNA and initiating a robust antiviral response. This response is primarily mediated through the production of type I interferons (IFNs) and other pro-inflammatory cytokines. While essential for host defense, aberrant activation of the RIG-I signaling pathway by self-RNA can lead to chronic inflammation and the development of autoimmune diseases such as systemic lupus erythematosus (SLE) and Aicardi-Goutières syndrome.[1][2][3] The delicate balance of RIG-I activation is therefore crucial for maintaining immune homeostasis. This guide explores the therapeutic potential of modulating RIG-I activity with a specific focus on the paradoxical yet promising approach of using RIG-I agonists to treat autoimmune diseases. For the purpose of this technical overview, we will refer to a representative RIG-I agonist as RIG012.

The RIG-I Signaling Pathway

RIG-I is a member of the RIG-I-like receptor (RLR) family and is characterized by a central DExD/H-box RNA helicase domain, two N-terminal caspase activation and recruitment domains (CARDs), and a C-terminal repressor domain (RD).[4] In its inactive state, the CARDs are sequestered by the RD. Upon binding to its specific ligands — short double-stranded RNA (dsRNA) with a 5'-triphosphate (5'ppp) moiety — RIG-I undergoes a conformational change. This change exposes the CARDs, which are then polyubiquitinated by the E3 ubiquitin ligase TRIM25. The activated RIG-I translocates to the mitochondrial membrane where it interacts with the mitochondrial antiviral-signaling protein (MAVS).[5][6] This interaction nucleates the formation of MAVS aggregates, which serve as a scaffold for downstream signaling complexes. These complexes activate the kinases TBK1 and IKKε, leading to the phosphorylation and activation of the transcription factors IRF3 and IRF7.[7] Activated IRF3/7 translocate to the nucleus and induce the expression of type I IFNs. Simultaneously, MAVS activation also leads to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines.[7]

Quantitative Analysis of RIG-I Agonist Activity

The therapeutic efficacy of a RIG-I agonist like this compound is determined by its ability to induce a potent and controlled innate immune response. This is typically assessed through a series of in vitro and in vivo experiments that quantify the expression of downstream signaling molecules and the resulting physiological effects.

Table 1: In Vitro Activity of Representative RIG-I Agonists

| Agonist | Cell Line | Concentration | Target Gene/Protein | Fold Induction / Concentration | Citation |

| 5'pppRNA | A549 | 10 ng/ml | IFN-β (mRNA) | ~1000-fold | [8] |

| 5'pppRNA | A549 | 10 ng/ml | ISG56 (protein) | Strong induction | [8] |

| 5'pppRNA | A549 | 10 ng/ml | p-IRF3 (protein) | Strong induction | [8] |

| M8 | A549 | 1 ng/ml | IFN-β (mRNA) | ~10,000-fold | [9] |

| M8 | Mel1007 | >100 ng/ml | Cell Death | >50% | [10] |

| KIN1148 | MEFs | 1 µM | Ifit1 (mRNA) | ~10-fold | [11] |

| 3p10LA9 | Murine Lung | 10 µg | ISG15 (mRNA) | Significant increase | [12] |

Table 2: In Vivo Effects of Representative RIG-I Agonists

| Agonist | Animal Model | Administration | Dose | Outcome | Citation |

| 5'pppRNA | C57Bl/6 Mice | Intravenous | 50 µg | Protection from lethal H1N1 challenge | [8] |

| M8 | C57Bl/6 Mice | Intranasal | 20 µg | High antibody titers against influenza | [10] |

| 3p10LA9 | C57Bl/6 Mice | Intranasal | 10 µg | Maturation of dendritic cells in the lungs | [12] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of novel RIG-I agonists. The following sections provide methodologies for key assays.

In Vitro RIG-I Activation Assay

Objective: To quantify the induction of type I interferons and interferon-stimulated genes (ISGs) in response to a RIG-I agonist in a human cell line.

Materials:

-

Human lung adenocarcinoma cell line (A549)

-

This compound (or other RIG-I agonist)

-

Lipofectamine RNAiMAX

-

Opti-MEM I Reduced Serum Medium

-

DMEM supplemented with 10% FBS

-

TRIzol reagent

-

qRT-PCR reagents (reverse transcriptase, primers, SYBR Green master mix)

-

ELISA kit for human IFN-β

Procedure:

-

Cell Culture: Culture A549 cells in DMEM with 10% FBS at 37°C and 5% CO2.

-

Transfection: Seed A549 cells in 24-well plates to reach 70-80% confluency on the day of transfection. Prepare transfection complexes by diluting this compound and Lipofectamine RNAiMAX in Opti-MEM according to the manufacturer's instructions. Add the complexes to the cells.

-

RNA Isolation and qRT-PCR: At 6, 12, and 24 hours post-transfection, lyse the cells with TRIzol and isolate total RNA. Synthesize cDNA and perform qRT-PCR using primers for IFNB1, IFIT1, CCL5, and a housekeeping gene (e.g., GAPDH). Calculate the fold induction relative to mock-transfected cells.[1][9]

-

ELISA: At 24 hours post-transfection, collect the cell culture supernatant. Measure the concentration of secreted IFN-β using a commercial ELISA kit according to the manufacturer's protocol.[1]

Western Blot Analysis of RIG-I Signaling

Objective: To detect the activation of key proteins in the RIG-I signaling pathway.

Materials:

-

Transfected A549 cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Primary antibodies: anti-p-IRF3 (Ser396), anti-IRF3, anti-ISG56, anti-RIG-I, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction: At various time points post-transfection, wash cells with cold PBS and lyse with RIPA buffer.

-

Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[9]

Workflow for a Novel RIG-I Agonist

The development and evaluation of a novel RIG-I agonist like this compound follows a structured workflow, from initial in vitro characterization to preclinical in vivo testing.

Challenges and Future Directions

The therapeutic application of RIG-I agonists in autoimmune diseases is a complex field. A major challenge is the potential for exacerbating inflammation due to the potent pro-inflammatory nature of the RIG-I pathway. Therefore, the therapeutic window for such a treatment would be narrow and require careful consideration of dose, timing, and delivery method.

Future research should focus on:

-

Developing biased agonists: Designing molecules that selectively activate certain downstream pathways (e.g., promoting regulatory responses over pro-inflammatory ones).

-

Targeted delivery: Utilizing nanoparticle or antibody-drug conjugate technologies to deliver RIG-I agonists to specific cell types or tissues, thereby minimizing systemic side effects.

-

Combination therapies: Exploring the synergistic effects of RIG-I agonists with other immunomodulatory drugs to achieve a more balanced and effective therapeutic outcome.

References

- 1. High-resolution kinetic characterization of the RIG-I-signaling pathway and the antiviral response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RIG-I-like receptors and autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Comparative Structure and Function Analysis of the RIG-I-Like Receptors: RIG-I and MDA5 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Systems Analysis of a RIG-I Agonist Inducing Broad Spectrum Inhibition of Virus Infectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. An optimized retinoic acid-inducible gene I agonist M8 induces immunogenic cell death markers in human cancer cells and dendritic cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A small molecule RIG-I agonist serves to adjuvant broad multifaceted influenza virus vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Intranasal Delivery of RIG-I Agonist Drives Pulmonary Myeloid Cell Activation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Binding Affinity of RIG012 to the RIG-I Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoic acid-inducible gene I (RIG-I) is a critical cytoplasmic pattern recognition receptor that plays a central role in the innate immune response to viral infections. Upon recognition of viral RNA, RIG-I initiates a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, establishing an antiviral state. Given its pivotal role, RIG-I has emerged as a key target for therapeutic intervention. RIG012 is a potent small molecule antagonist of the RIG-I receptor. This technical guide provides an in-depth overview of the binding affinity of this compound to RIG-I, detailing the experimental methodologies used to characterize this interaction and the downstream functional consequences.

Quantitative Analysis of this compound Binding to RIG-I

The primary method utilized to quantify the potency of this compound as a RIG-I antagonist is the NADH-coupled ATPase assay. This assay measures the inhibition of the ATPase activity of RIG-I, which is essential for its signaling function. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay, representing the concentration of this compound required to inhibit 50% of the RIG-I ATPase activity.

| Compound | Assay Type | Parameter | Value (µM) |

| This compound | NADH-coupled ATPase assay | IC50 | 0.71[1][2] |

Note: A direct binding affinity constant (Kd) for the interaction between this compound and the RIG-I receptor has not been publicly reported in the reviewed literature. The IC50 value from the functional ATPase assay serves as a key indicator of this compound's potency.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation of binding affinity data. Below are protocols for key assays used in the characterization of RIG-I inhibitors.

NADH-Coupled ATPase Assay

This assay continuously monitors the rate of ATP hydrolysis by RIG-I by coupling the production of ADP to the oxidation of NADH, which can be measured as a decrease in absorbance at 340 nm.

Principle: The ADP produced from ATP hydrolysis by RIG-I is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. Lactate dehydrogenase (LDH) then reduces pyruvate to lactate, a process that involves the oxidation of NADH to NAD+. The rate of NADH oxidation is directly proportional to the rate of ATP hydrolysis by RIG-I.

Materials:

-

Purified RIG-I protein

-

This compound (or other inhibitors)

-

ATP

-

Phosphoenolpyruvate (PEP)

-

Pyruvate Kinase (PK)

-

Lactate Dehydrogenase (LDH)

-

NADH

-

Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM MgCl2, 1 mM DTT)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing assay buffer, PEP, PK, LDH, and NADH.

-

Inhibitor Addition: Add varying concentrations of this compound (typically in DMSO, with a final DMSO concentration kept constant across all wells) to the reaction mixture. For control wells, add an equivalent volume of DMSO.

-

Enzyme Addition: Add a constant concentration of purified RIG-I protein to each well to initiate the reaction.

-

ATP Initiation: Start the ATPase reaction by adding a saturating concentration of ATP to all wells.

-

Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).

-

Data Analysis: Calculate the initial rate of NADH oxidation for each concentration of this compound. Plot the rate of reaction as a function of the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Surface Plasmon Resonance (SPR) - General Protocol

While specific SPR data for this compound is not available, this is a standard method for measuring direct binding affinity and kinetics.

Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte from a solution to a ligand immobilized on the chip. This allows for real-time, label-free detection of binding events.

Procedure Outline:

-

Ligand Immobilization: Covalently immobilize purified RIG-I protein onto the surface of a sensor chip.

-

Analyte Injection: Inject a series of concentrations of this compound in a suitable running buffer over the sensor surface.

-

Binding Measurement: Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time to observe the association and dissociation phases of the interaction.

-

Data Analysis: Fit the sensorgram data to appropriate binding models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC) - General Protocol

ITC is another powerful technique for the direct measurement of binding thermodynamics, although specific data for this compound is not publicly available.

Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the ligand (this compound) is titrated into a solution of the protein (RIG-I), and the resulting heat changes are measured.

Procedure Outline:

-

Sample Preparation: Prepare solutions of purified RIG-I and this compound in the same buffer to minimize heats of dilution.

-

Titration: Place the RIG-I solution in the sample cell of the calorimeter and the this compound solution in the injection syringe.

-

Heat Measurement: Inject small aliquots of the this compound solution into the RIG-I solution and measure the heat change after each injection until the binding reaction reaches saturation.

-

Data Analysis: Integrate the heat peaks and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Visualizations

RIG-I Signaling Pathway and Inhibition by this compound

The following diagram illustrates the canonical RIG-I signaling pathway and the point of intervention by the antagonist this compound.

Caption: RIG-I signaling pathway and the inhibitory action of this compound.

Experimental Workflow for NADH-Coupled ATPase Assay

The following diagram outlines the workflow for determining the IC50 of a RIG-I inhibitor using the NADH-coupled ATPase assay.

Caption: Workflow for the NADH-coupled ATPase assay to determine IC50.

Conclusion

This compound is a potent antagonist of the RIG-I receptor, effectively inhibiting its ATPase activity with an IC50 of 0.71 µM[1][2]. This inhibitory action blocks the downstream signaling cascade that leads to the production of type I interferons and pro-inflammatory cytokines, making this compound a valuable tool for studying RIG-I-mediated immune responses and a potential therapeutic candidate for diseases characterized by RIG-I hyperactivation. The NADH-coupled ATPase assay is a robust method for quantifying the functional inhibition of RIG-I by small molecules like this compound. While direct binding affinity data from techniques such as SPR or ITC are not currently available for this compound, the provided protocols offer a roadmap for such future investigations, which would further elucidate the molecular details of this important interaction.

References

Initial Characterization of RIG012's Pharmacological Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RIG012 is a potent small-molecule antagonist of the Retinoic Acid-Inducible Gene I (RIG-I) innate immune receptor. This document provides a comprehensive overview of the initial pharmacological characterization of this compound, summarizing its mechanism of action, in vitro and in vivo efficacy, and available physicochemical properties. The information is intended to serve as a technical guide for researchers and professionals in drug development. While preclinical data demonstrates the potential of this compound in modulating the RIG-I signaling pathway and associated inflammatory responses, it is important to note that comprehensive pharmacokinetic, pharmacodynamic, and toxicology data are not yet publicly available.

Introduction

The RIG-I-like receptor (RLR) family, including RIG-I, plays a crucial role in the innate immune system by detecting viral RNA and triggering a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. Dysregulation of the RIG-I pathway is implicated in various inflammatory and autoimmune diseases. This compound has emerged as a specific inhibitor of this pathway, offering a potential therapeutic avenue for these conditions. This guide details the foundational pharmacological properties of this compound.

Physicochemical and In Vitro Properties

This compound is a small molecule with a molecular weight of 359.42 g/mol and a chemical formula of C23H21NO3.[1] It is soluble in DMSO.[1] The primary in vitro activity of this compound is the inhibition of the RIG-I receptor's ATPase activity, which is essential for its signaling function.

| Property | Value | Reference |

| Molecular Formula | C23H21NO3 | [1] |

| Molecular Weight | 359.42 g/mol | [1] |

| Target | Retinoic Acid-Inducible Gene I (RIG-I) | [2] |

| Mechanism of Action | Antagonist of the RIG-I innate immune receptor | [2] |

| IC50 | 0.71 μM (NADH-coupled ATPase assay) | [2][3] |

| Solubility | Soluble in DMSO | [1] |

In Vivo Efficacy

Preclinical studies have demonstrated the in vivo efficacy of this compound in a mouse model of Klebsiella pneumoniae-induced pneumonia. Administration of this compound has been shown to inhibit the RIG-I-like receptor signaling pathway, leading to a reduction in lung injury and an increase in survival.

| Animal Model | Indication | Dosage | Key Findings | Reference |

| Mouse | Klebsiella pneumoniae-induced pneumonia | 5 mg/kg (tail vein infusion) | - Inhibition of the RIG-I-like receptor signaling pathway- Amelioration of lung injury- Reduction of pulmonary inflammatory responses- Trend toward improved survival rates | [4] |

Signaling Pathway

This compound exerts its effect by inhibiting the RIG-I signaling cascade. Upon binding of viral RNA, RIG-I undergoes a conformational change, leading to its activation and subsequent interaction with the mitochondrial antiviral-signaling protein (MAVS). This interaction initiates a downstream signaling cascade that results in the phosphorylation of Interferon Regulatory Factor 3 (IRF3) and the activation of NF-κB. These transcription factors then translocate to the nucleus to induce the expression of type I interferons and other inflammatory cytokines. This compound, by inhibiting the ATPase activity of RIG-I, prevents these downstream events.

Caption: RIG-I Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed, specific protocols from the primary literature are not fully available in the public domain. However, based on established methodologies, the following outlines the general procedures for key experiments used in the characterization of this compound.

NADH-Coupled ATPase Assay

This assay is used to determine the IC50 of this compound against RIG-I's ATPase activity. The hydrolysis of ATP by RIG-I is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

References

Methodological & Application

Application Notes and Protocols: RIG012 for In Vivo Mouse Models of Pneumonia

For Researchers, Scientists, and Drug Development Professionals

Introduction

RIG012 is a potent and specific antagonist of the Retinoic Acid-Inducible Gene I (RIG-I), a key innate immune receptor involved in the recognition of viral and bacterial RNA.[1][2][3] By inhibiting the RIG-I signaling pathway, this compound has emerged as a promising therapeutic candidate for mitigating the inflammatory lung injury associated with pneumonia.[4][5][6] Recent studies have demonstrated that this compound can effectively reduce pulmonary inflammatory responses and improve outcomes in mouse models of bacterial pneumonia.[4] These application notes provide a detailed overview of the recommended in vivo dosage, administration, and experimental protocols for utilizing this compound in pneumonia research using mouse models.

Mechanism of Action

This compound functions by directly antagonizing the RIG-I receptor, thereby inhibiting the downstream signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines.[1][2] In the context of pneumonia, excessive activation of the RIG-I-like receptor (RLR) signaling pathway can contribute significantly to inflammatory lung damage.[4] this compound blocks this pathway, leading to a reduction in the expression of pro-inflammatory factors such as IL-1B and TNF, and an increase in anti-inflammatory factors like IL-10 and TGFB.[4]

Quantitative Data Summary

The following table summarizes the key quantitative data for the in vivo application of this compound in a mouse model of pneumonia.

| Parameter | Value | Reference |

| Compound | This compound | [4] |

| Animal Model | Male C57BL/6 mice (6-8 weeks old) | [4] |

| Disease Induction | Intratracheal injection of Klebsiella pneumoniae (6 x 10⁸ CFU/kg) | [4] |

| Dosage | 5 mg/kg | [4] |

| Administration Route | Tail vein infusion | [4] |

| Timing of Administration | 2 hours post-infection | [4] |

| Vehicle | Phosphate-Buffered Saline (PBS) | [4] |

| Observed Effects | - Inhibition of RIG-I-like receptor signaling pathway- Significant amelioration of lung injury- Reduction in pulmonary inflammatory responses- Trend towards improved survival rates | [4][5][7][8] |

Experimental Protocols

Preparation of this compound for In Vivo Administration